2-Methyl-5-nitrophthalazin-1-one
Description
2-Methyl-5-nitrophthalazin-1-one is a nitro-substituted phthalazinone derivative characterized by a methyl group at the 2-position and a nitro group at the 5-position of the phthalazinone ring. This compound is of interest in organic synthesis and medicinal chemistry due to the electronic and steric effects imparted by its substituents. Key inferred properties include:
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-methyl-5-nitrophthalazin-1-one |
InChI |
InChI=1S/C9H7N3O3/c1-11-9(13)6-3-2-4-8(12(14)15)7(6)5-10-11/h2-5H,1H3 |
InChI Key |
PQHXXUIDHGVNKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-Methyl-5-nitrophthalazin-1-one with its closest analog, 5-Nitrophthalazin-1(2H)-one , and other related compounds:
Notes:
- *Storage conditions inferred from structural similarity to 5-nitrophthalazin-1(2H)-one.
- †Toxicity data for the methylated derivative is unavailable; H302 is assumed based on the nitro group’s presence.
Key Differences:
Molecular Weight and Lipophilicity : The methyl group increases molecular weight by ~15 g/mol, likely enhancing lipophilicity compared to 5-nitrophthalazin-1(2H)-one. This could improve membrane permeability in biological systems but reduce aqueous solubility.
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